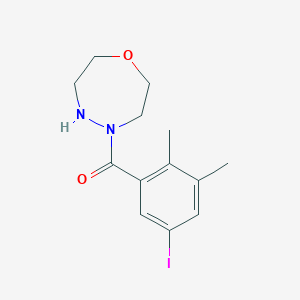![molecular formula C12H16N4OS B7436224 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, also known as CPPS, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. CPPS is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activities.
Wirkmechanismus
The mechanism of action of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been suggested that 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one may exert its biological activities by inhibiting various enzymes and proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one inhibits the growth of cancer cells and fungal species, as well as the germination and growth of weed species. 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potential as an anticancer, antifungal, and herbicidal agent. However, the limitations of using 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as an anticancer, antifungal, and herbicidal agent. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one and to develop more effective synthesis methods.
Synthesemethoden
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be synthesized using various methods, including the reaction of 3-cyclobutylpropylthiourea with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-cyclobutylpropylthiourea with 4-chloro-5-(4-methylpiperazin-1-yl)-2,1,3-benzothiadiazole, followed by cyclization with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been the subject of scientific research due to its potential applications in various fields. In medicine, 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of several fungal species in vitro. In agriculture, 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of several weed species in vitro.
Eigenschaften
IUPAC Name |
6-(3-cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c17-11-9-7-13-16-10(9)14-12(15-11)18-6-2-5-8-3-1-4-8/h7-8H,1-6H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDDAYFYFZGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)

![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
